molecular formula C7H11N3 B3281855 4,5,6,7-tetrahydro-1H-indazol-6-amine CAS No. 74197-22-1

4,5,6,7-tetrahydro-1H-indazol-6-amine

Cat. No.: B3281855
CAS No.: 74197-22-1
M. Wt: 137.18 g/mol
InChI Key: LIDRLTJNPRPOFD-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-indazol-6-amine (CAS 74197-21-0) is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . This amine-substituted tetrahydroindazole serves as a versatile building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of compounds with potential biological activity . The tetrahydroindazole scaffold is a subject of significant research interest. Studies have explored its incorporation into potent and selective ligands for various biological targets . For instance, derivatives based on this core structure have been developed as highly potent and selective ligands for the sigma-2 receptor, a protein implicated in central nervous system (CNS) disorders and cancer cell proliferation . This makes the scaffold a valuable starting point for probe and drug discovery efforts. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care and refer to the Safety Data Sheet (SDS) for detailed hazard information. The available search results indicate that this compound may be subject to cold-chain transportation and should be stored sealed in a dry environment, ideally at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-2-1-5-4-9-10-7(5)3-6/h4,6H,1-3,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDRLTJNPRPOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74197-21-0
Record name 4,5,6,7-tetrahydro-1H-indazol-6-amine
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Synthetic Methodologies and Chemical Transformations of 4,5,6,7 Tetrahydro 1h Indazol 6 Amine and Its Derivatives

Primary Synthetic Routes to the 4,5,6,7-Tetrahydro-1H-indazole Scaffold

The formation of the 4,5,6,7-tetrahydro-1H-indazole core is a critical step in the synthesis of its C6-amino derivative. Key strategies involve the formation of the pyrazole (B372694) ring fused to a cyclohexane (B81311) precursor. These methods are primarily centered around cyclization reactions that build the heterocyclic portion of the molecule.

Cyclization Reactions for Core Construction

Cyclization reactions are the cornerstone of tetrahydroindazole (B12648868) synthesis, providing efficient pathways to the fused bicyclic system. These methods typically involve the reaction of a six-membered carbocyclic precursor with a hydrazine (B178648) derivative to form the pyrazole ring.

One of the most common and classic approaches to constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound, or its synthetic equivalent, and a hydrazine. In the context of the 4,5,6,7-tetrahydro-1H-indazole scaffold, this involves the reaction of a functionalized cyclohexanone (B45756) derivative with hydrazine or its substituted analogues.

The reaction typically proceeds by condensing hydrazine with a β-keto-aldehyde or a related derivative of cyclohexane. For instance, 2-(hydroxymethylene)cyclohexanones can react with phenylhydrazine to yield 1-aryl-4,5,6,7-tetrahydro-1H-indazole derivatives. Similarly, α,β-unsaturated ketones like (E)-2-benzylidenecyclohexanone have been investigated as precursors, reacting with hydrazine derivatives to form the tetrahydroindazole system. The reaction conditions and the nature of the hydrazine (e.g., hydrazine hydrate (B1144303), methylhydrazine, phenylhydrazine) can influence the regioselectivity of the final product, potentially yielding mixtures of 1H and 2H isomers. Microwave-assisted synthesis has also been employed to shorten reaction times and improve yields under environmentally friendly conditions, often using water as a solvent. civilica.com

A summary of representative cyclocondensation reactions is presented below:

Cyclohexanone PrecursorHydrazine ReagentProduct TypeReference
2-(Hydroxymethylene)cyclohexanone-4-carboxylatePhenylhydrazine1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acidResearchGate
(E)-2-BenzylidenecyclohexanoneMethylhydrazine3-Phenyl-4,5,6,7-tetrahydro-2-methyl-2H-indazoleResearchGate
4-Substituted Cyclohexanone HydrazonesVilsmeier-Haack Reagent4,5,6,7-Tetrahydroindazole derivativesResearchGate

Reductive cyclization offers an alternative pathway to the indazole core, often starting from ortho-substituted aromatic precursors that are subsequently hydrogenated or from precursors that cyclize under reducing conditions. A prominent example in the synthesis of the aromatic 1H-indazole core involves the reductive cyclization of ortho-substituted nitroaromatics. For instance, o-nitro-ketoximes can be converted to 1H-indazoles through reductive cyclization catalyzed by metal carbonyl complexes in the presence of carbon monoxide. nih.gov This method proceeds under neutral conditions, making it suitable for substrates with acid or base-sensitive functional groups. nih.gov

While this method directly yields the aromatic indazole, the resulting product can be subjected to hydrogenation to afford the desired 4,5,6,7-tetrahydro-1H-indazole scaffold. Another related approach involves the diazotization of 2-alkylanilines, which is a widely used method for indazole synthesis. nih.gov The synthesis of the analogous tetrahydroindol-4-one scaffold has been achieved through the reduction of oximes with zinc, showcasing the utility of reductive strategies in forming the heterocyclic ring fused to a carbocycle. wikipedia.org

Table of Reductive Cyclization Precursors for Indazole Synthesis

Starting Material Key Reagents Product
o-Nitro-ketoximes CO, Group 8 Metal Carbonyls 1H-Indazole
o-Nitrobenzaldehydes Triethyl phosphite (B83602) 2-Aryl-2H-indazole

Lewis acids can be employed to promote the cyclization and formation of the tetrahydroindazole scaffold. A notable example is the aluminum chloride (AlCl₃)-promoted reaction of cycloalkanones with hydrazones. nih.gov This approach provides a mild and operationally simple method to access 2,3-diaryl-4,5,6,7-tetrahydro-1H-indazoles in moderate to good yields. nih.gov The reaction involves the direct interaction between a cycloalkanone and a pre-formed hydrazone in the presence of AlCl₃, which facilitates the key bond-forming steps to construct the fused pyrazole ring. This method is part of a broader category of hydrazone-based reactions that have been developed to create various nitrogen-containing heterocycles. nih.gov

Introduction and Regioselective Placement of the Amine Functionality at C6

The synthesis of the target compound, 4,5,6,7-tetrahydro-1H-indazol-6-amine, requires the introduction of an amine group at the C6 position of the tetrahydroindazole ring. This can theoretically be achieved by functionalizing the pre-formed scaffold or by carrying the nitrogen functionality through the synthesis from a substituted starting material.

Direct C-H amination is a powerful tool in modern organic synthesis for installing nitrogen-containing functional groups onto unactivated C-H bonds. However, strategies for the direct and regioselective amination of the saturated C6 position of a pre-existing 4,5,6,7-tetrahydro-1H-indazole scaffold are not well-documented in the scientific literature. Most reported C-H amination reactions for indazole synthesis focus on the formation of the aromatic indazole ring from aryl hydrazone precursors. nih.gov

Alternative, indirect strategies would be required to introduce the amine group onto the carbocyclic ring after the formation of the indazole core. Such methods could include:

Reductive Amination: This would involve the synthesis of an intermediate ketone, 4,5,6,7-tetrahydro-1H-indazol-6-one, followed by its reaction with an ammonia (B1221849) source (like ammonium (B1175870) acetate) and a reducing agent (like sodium cyanoborohydride) to form the desired amine.

Hofmann or Curtius Rearrangement: These classic organic reactions convert a carboxylic acid derivative into a primary amine with one fewer carbon atom. nih.govwikipedia.orgmasterorganicchemistry.com This would necessitate the synthesis of a 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid precursor, conversion to the corresponding amide or acyl azide, and subsequent rearrangement to yield the 6-amino product. nih.govwikipedia.orgmasterorganicchemistry.com

Post-Cyclization Functionalization and Amination

The introduction of an amino group at the C6 position of the 4,5,6,7-tetrahydro-1H-indazole scaffold is a key transformation that is often achieved after the formation of the bicyclic core. A common precursor for this functionalization is the corresponding ketone, 4,5,6,7-tetrahydro-1H-indazol-6-one. The conversion of this ketone to the desired amine can be accomplished through reductive amination.

Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds. The reaction typically proceeds in two steps: the formation of an imine or enamine intermediate followed by its reduction. In the context of synthesizing this compound, the ketone precursor would be reacted with an ammonia source, such as ammonia itself or a protected form, to form the corresponding imine. This intermediate is then reduced in situ using a suitable reducing agent.

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be critical to the success of the reaction, with milder reagents like NaBH₃CN and NaBH(OAc)₃ often being preferred as they are selective for the imine over the ketone, thus minimizing side reactions. The reaction conditions, including solvent, temperature, and pH, are also important parameters that need to be optimized to achieve high yields of the desired amine.

While specific literature detailing the reductive amination of 4,5,6,7-tetrahydro-1H-indazol-6-one is not extensively available, the principles of this reaction are well-established in organic synthesis nih.gov.

Advanced Derivatization and Analog Synthesis Strategies

The presence of multiple reactive sites in this compound, namely the C6-amino group and the two nitrogen atoms of the indazole ring, allows for a wide range of derivatization strategies to generate a library of analogs with diverse functionalities.

Functionalization of the C6-Amine Moiety

The primary amino group at the C6 position is a versatile handle for introducing a variety of substituents through several key chemical transformations.

N-Alkylation of the C6-amino group can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. Direct alkylation with alkyl halides in the presence of a base can lead to mono- and di-alkylated products. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions.

N-Acylation involves the reaction of the C6-amine with acylating agents such as acid chlorides or acid anhydrides in the presence of a base, like triethylamine or pyridine (B92270), to form the corresponding amides. This reaction is generally high-yielding and provides a straightforward method to introduce a wide array of acyl groups.

Reagent ClassExample ReagentProduct Type
Alkyl HalideIodomethaneN-Methyl derivative
AldehydeBenzaldehydeN-Benzyl derivative (via reductive amination)
Acid ChlorideAcetyl chlorideN-Acetyl derivative
Acid AnhydrideAcetic anhydrideN-Acetyl derivative

The formation of amides and carboxamides from the C6-amino group is a fundamental transformation for creating analogs with potential biological activity. This can be achieved by coupling the amine with carboxylic acids using a variety of coupling agents. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency.

Furthermore, the C6-amino group can react with isocyanates to form urea derivatives, a common motif in pharmacologically active compounds nih.govorganic-chemistry.org. This reaction is typically straightforward and proceeds under mild conditions.

Coupling ReagentSubstrateProduct
EDC/HOBtCarboxylic AcidAmide
IsocyanatePhenyl isocyanateN-Phenylurea derivative

The C6-primary amine can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically reversible and is often carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the product nih.gov. These imine derivatives can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines.

Carbonyl CompoundProduct Type
AldehydeSchiff Base (Imine)
KetoneSchiff Base (Imine)

Modifications and Substitutions on the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring of this compound possesses two nitrogen atoms, N1 and N2, which can be functionalized, most commonly through alkylation. The regioselectivity of these reactions is a key consideration and is influenced by several factors including the nature of the electrophile, the base, the solvent, and the substituents on the indazole ring nih.govnih.govresearchgate.net.

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer nih.gov. Alkylation can occur at either nitrogen, leading to a mixture of N1 and N2-alkylated products. The ratio of these isomers is highly dependent on the reaction conditions.

For instance, using sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) often favors N1-alkylation nih.govresearchgate.net. Conversely, reactions under different conditions, such as using certain alkylating agents in the presence of other bases, can favor the formation of the N2-isomer wuxibiology.combeilstein-journals.orgorganic-chemistry.orgrsc.orgresearchgate.netresearchgate.net. The presence of substituents on the indazole ring can also exert steric and electronic effects that influence the N1/N2 ratio nih.govresearchgate.net. For example, electron-withdrawing groups at certain positions can favor N2-alkylation nih.govresearchgate.net.

While specific studies on the N-alkylation of this compound are limited, the general principles of indazole alkylation provide a framework for predicting and controlling the outcome of these reactions nih.govbeilstein-journals.orgd-nb.inforesearchgate.netrsc.org. The amino group at C6 is expected to influence the electronic properties of the indazole ring and thus the regioselectivity of N-alkylation.

ConditionMajor Product
NaH in THF with Alkyl HalideN1-alkylated indazole nih.govresearchgate.net
TfOH with Diazo CompoundsN2-alkylated indazole beilstein-journals.orgrsc.org
TfOH or Cu(OTf)₂ with Alkyl 2,2,2-trichloroacetimidatesN2-alkylated indazole wuxibiology.comorganic-chemistry.orgresearchgate.net
Selective Alkylation and Arylation

The selective functionalization of the nitrogen atoms in the pyrazole ring of indazole derivatives is a critical aspect of their synthetic chemistry, as the biological activity of these compounds can be significantly influenced by the position of substitution. The N-alkylation of the indazole scaffold can result in two primary regioisomers: N1- and N2-alkylated products. The regioselectivity of these reactions is governed by a combination of electronic and steric effects of the substituents on the indazole ring, the nature of the alkylating or arylating agent, the choice of base, and the solvent system employed. d-nb.infonih.gov

For the broader class of indazoles, N1-alkylation is often favored under thermodynamic control, as the 1H-tautomer is generally more stable. nih.gov A common method to achieve selective N1-alkylation involves the use of sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). d-nb.info The reaction proceeds via the deprotonation of the indazole NH, followed by nucleophilic attack on the alkyl halide. The presence of electron-withdrawing or sterically bulky groups at the C3 position can further enhance the selectivity for N1-alkylation. d-nb.info

Conversely, N2-alkylation is often achieved under kinetic control or with specific reagents and conditions. For instance, alkylation under Mitsunobu conditions has been shown to favor the N2-isomer for certain indazoles. beilstein-journals.org The use of different bases and solvents can also dramatically alter the N1/N2 ratio. For example, the use of potassium carbonate in DMF can lead to mixtures of both isomers. nih.gov

While specific studies on the selective alkylation and arylation of this compound are not extensively detailed in the available literature, the general principles observed for other indazole derivatives are expected to apply. The presence of the 6-amino group, an electron-donating substituent, may influence the electron density at the N1 and N2 positions, thereby affecting the regioselectivity of the substitution. It is plausible that the amino group could be protected prior to N-alkylation or N-arylation to prevent side reactions and to better control the regiochemical outcome.

Copper-catalyzed N-arylation represents a viable method for introducing aryl groups onto the indazole core. nih.govresearchgate.net These reactions typically employ an aryl halide, a copper catalyst (such as CuI), a base (like KOH or Cs2CO3), and a suitable ligand in a high-boiling solvent. The specific conditions would need to be optimized for this compound to achieve high yields and selectivity.

Table 1: General Conditions for Regioselective N-Alkylation of Indazoles

Regioselectivity Reagents and Conditions Solvent Comments
N1-Selective Alkyl halide, NaH THF, DMF Generally favors the thermodynamically more stable product. d-nb.info
N2-Selective Mitsunobu reaction (e.g., DEAD, PPh3, alcohol) THF Often proceeds under kinetic control. beilstein-journals.org
Mixture of N1/N2 Alkyl halide, K2CO3 DMF The ratio can be sensitive to the specific substrate and conditions. nih.gov
Tautomeric Control in N-Substitution Reactions

The tautomerism of the indazole ring system is a crucial factor that dictates the regiochemical outcome of N-substitution reactions. nih.gov Indazoles can exist in two tautomeric forms, the 1H- and 2H-tautomers. For most indazole derivatives, the 1H-tautomer is thermodynamically more stable. nih.gov The position of this tautomeric equilibrium can be influenced by the nature of substituents on the ring, the solvent, and temperature. nih.gov

In the context of N-substitution, the reaction can proceed through the deprotonation of either tautomer, leading to an ambidentate indazolide anion. The subsequent reaction with an electrophile can occur at either the N1 or N2 position. The ratio of the resulting products is dependent on the relative energies of the transition states leading to each isomer. wuxibiology.com

Controlling the tautomeric equilibrium is a key strategy for achieving selective N-substitution. By carefully selecting the reaction conditions (e.g., solvent polarity, counter-ion of the base), it is possible to favor one tautomer or influence the reactivity of the resulting anion, thereby directing the substitution to the desired nitrogen atom. For instance, conditions that favor the more stable 1H-tautomer and allow for thermodynamic equilibration will generally lead to a higher proportion of the N1-substituted product. nih.gov

Diversification of the Fused Cyclohexane Ring (C4, C5, C7 positions)

Functionalization of the saturated cyclohexane ring of the 4,5,6,7-tetrahydro-1H-indazole core provides an avenue for creating a diverse range of derivatives with potentially novel properties. The C4, C5, and C7 positions are key targets for introducing various substituents.

The introduction of halogen atoms, such as bromine or chlorine, onto the cyclohexane ring can serve as a handle for further synthetic transformations, including cross-coupling reactions. While specific methods for the direct halogenation of the cyclohexane ring of this compound are not well-documented, general methods for the halogenation of saturated carbocycles could potentially be adapted. These might include radical halogenation, although selectivity could be a challenge.

Alkylation at the C4, C5, and C7 positions would likely require the synthesis of the tetrahydroindazole ring from an already substituted cyclohexane precursor. For example, starting with a substituted cyclohexanone derivative and reacting it with a hydrazine would be a plausible route to such compounds.

The introduction of a trifluoromethyl (CF3) group can significantly alter the electronic and pharmacokinetic properties of a molecule. nih.gov Methods for the trifluoromethylation of heterocyclic compounds are an active area of research. For tetrahydroindazole systems, the CF3 group has been introduced at the C3 position of the pyrazole ring. nih.gov Introducing a CF3 group onto the saturated cyclohexane ring would likely involve the use of specialized trifluoromethylating agents and might require the pre-functionalization of the target carbon atom.

The presence of stereocenters in the cyclohexane ring of this compound derivatives opens up the possibility of developing chiral molecules. Stereoselective functionalization aims to control the three-dimensional arrangement of atoms during a chemical transformation. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors.

For tetrahydroindazoles, the stereochemistry of the cyclohexane ring can be established during the ring-forming reaction by using a chiral cyclohexanone derivative as the starting material. Asymmetric synthesis methodologies could also be employed to introduce substituents in a stereocontrolled manner on a pre-existing tetrahydroindazole scaffold.

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. Common methods include classical resolution via the formation of diastereomeric salts with a chiral resolving agent, and chiral chromatography. While specific protocols for the chiral resolution of this compound derivatives have not been reported, these established techniques would be the primary approaches to explore for the separation of enantiomers.

Synthetic Challenges and Optimization in the Synthesis of this compound

The synthesis of this compound presents several challenges that necessitate careful optimization of reaction conditions to achieve high yields and purity.

A common synthetic route to the 4,5,6,7-tetrahydro-1H-indazole core involves the condensation of a 1,3-cyclohexanedione derivative with hydrazine. To obtain the 6-amino derivative, a suitable precursor with a nitrogen-containing functional group at the corresponding position on the cyclohexane ring would be required. This precursor could be, for example, a protected amine or a nitro group that can be subsequently reduced.

To enhance the yield, it is crucial to optimize several reaction parameters, including the choice of solvent, reaction temperature, and the stoichiometry of the reactants. For example, in the synthesis of related indazole derivatives, careful control of the reaction conditions has been shown to be critical for maximizing the yield of the desired product. nih.govresearchgate.net

Scale-Up Methodologies for Research Applications

The synthesis of this compound and its derivatives on a scale suitable for extensive research applications, such as in medicinal chemistry lead optimization or materials science, requires robust and scalable synthetic routes. While detailed pilot-plant or large-scale manufacturing procedures for this specific molecule are not extensively documented in publicly available literature, scalable syntheses of structurally related tetrahydroindazoles and aminoindazoles provide a strong basis for developing such methodologies. These approaches focus on the use of readily available starting materials, minimizing the number of synthetic steps, and employing reaction conditions that are amenable to larger-scale equipment and safety considerations.

Key strategies for the scalable synthesis of the tetrahydroindazole core often involve the construction of the bicyclic system from acyclic or monocyclic precursors. One efficient and scalable approach involves a one-pot cascade reaction. For instance, a highly efficient, Et3N-catalyzed three-component reaction has been reported for the synthesis of 4,5,6,7-tetrahydro-3-cyanoindoles from hydroxycyclohexanone dimers, oxoacetonitriles, and primary amines, with demonstrated success on a gram scale. researchgate.net This methodology is noted for its use of readily available starting materials and mild, metal-free conditions, which are advantageous for scaling up.

Another practical approach for producing aminoindazoles on a larger scale involves the synthesis of a halogenated indazole intermediate followed by functionalization. A notable example is the hundred-gram scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV-1 capsid inhibitor Lenacapavir. nih.govchemrxiv.org This process utilizes a two-step sequence of regioselective bromination and subsequent cyclization with hydrazine, avoiding the need for chromatographic purification, which is a significant bottleneck in process chemistry. nih.govchemrxiv.org

For the specific target of this compound, a potential scalable synthetic route could be envisioned starting from a suitable cyclohexanone precursor. The introduction of the amino group at the 6-position could be achieved through various methods, including reductive amination of a corresponding ketone, which is a well-established and scalable transformation.

A hypothetical, scalable synthesis could involve the steps outlined in the table below, drawing parallels from established procedures for related compounds.

Table 1: Proposed Scalable Synthetic Route for this compound

StepTransformationStarting MaterialKey ReagentsPotential Scale-Up Considerations
1Formation of TetrahydroindoloneSubstituted CyclohexanedioneHydrazine hydrateControl of exotherm during cyclization; use of a high-boiling solvent for efficient reaction and product isolation.
2Introduction of Amine Precursor4,5,6,7-Tetrahydro-1H-indazol-6-oneHydroxylamine hydrochloride, followed by reductionOptimization of reduction conditions (e.g., catalytic hydrogenation) to avoid hazardous reagents and simplify workup.
3Reductive Amination4,5,6,7-Tetrahydro-1H-indazol-6-oneAmmonia or an ammonia source, reducing agent (e.g., NaBH3CN, H2/catalyst)Careful control of pressure and temperature for catalytic hydrogenation; selection of a non-toxic cyanoborohydride alternative if possible.
4PurificationCrude this compoundAcid/base extraction, crystallizationDevelopment of a robust crystallization procedure to avoid chromatography, ensuring high purity and yield.

Detailed research findings on the gram-scale synthesis of related 4,5,6,7-tetrahydroindole derivatives highlight the feasibility of these transformations on a larger scale. For example, a one-pot Sonogashira cross-coupling/5-endo-dig cyclization has been successfully employed for the synthesis of a family of 21 tetrahydroindoles on a gram scale with good to excellent yields. researchgate.net This demonstrates that multi-step sequences involving metal catalysis can be scaled if properly optimized.

Chemical Reactivity and Mechanistic Studies Non Biological

Tautomerism and Isomerism within the Tetrahydroindazole (B12648868) System

The indazole ring system inherently possesses the capacity for annular tautomerism, a phenomenon where a proton can reside on either of the two nitrogen atoms in the pyrazole (B372694) moiety. This results in the existence of 1H- and 2H-tautomeric forms, each with distinct chemical and physical properties. researchgate.net

The two primary tautomers of the unsubstituted 4,5,6,7-tetrahydroindazole core are the 1H- and 2H-forms. In the solid state and in solution, the equilibrium between these forms can be studied using various spectroscopic and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these tautomers in solution. nih.govresearchgate.net

Computational studies, including ab initio and Density Functional Theory (DFT) calculations, have been employed to determine the relative stabilities of these tautomers. nih.govnih.gov For the related 1,5,6,7-tetrahydro-4H-indazol-4-one system, theoretical calculations have shown that the energy differences between the 1H and 2H tautomers are often very small, sometimes only around 1 kJ mol⁻¹. nih.gov This suggests that both forms can coexist in equilibrium.

Experimental evidence from coordination chemistry further confirms the existence of both tautomeric forms. For example, the ligand 4,5,6,7-tetrahydro-1H-indazole coordinates to Copper(II) and Cobalt(II) ions in its 1H-tautomeric form. tandfonline.comresearchgate.net In contrast, when complexed with a Silver(I) ion, the same ligand adopts the 2H-tautomeric form, demonstrating that the specific metallic center can stabilize one tautomer over the other. tandfonline.comresearchgate.net

The delicate balance between the 1H- and 2H-tautomers of tetrahydroindazoles is influenced by a variety of internal and external factors.

Substituents: The nature and position of substituent groups on the indazole ring can significantly alter the relative stability of the tautomers. In studies of 3-substituted-1,5,6,7-tetrahydro-4H-indazol-4-ones, the presence of a methyl group at the 3-position was found to favor the 2H-tautomer over the 1H form. nih.gov

Metal Coordination: As noted previously, the identity of a metal ion can dictate which tautomeric form is present in a coordination complex. The coordination of 4,5,6,7-tetrahydro-1H-indazole to Cu(II) and Co(II) results in the 1H-indazole isomer, whereas coordination to Ag(I) favors the 2H-indazole isomer. tandfonline.comresearchgate.net

pH and Protonation: In acidic conditions, the indazole ring can be protonated. The mechanism of reactions, such as the addition to formaldehyde (B43269), is dependent on whether the neutral indazole or the protonated indazolium cation is the reacting species. nih.gov

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The synthesis of the tetrahydroindazole ring and its subsequent derivatization involve several key reaction mechanisms. The formation of the core structure often relies on cyclization reactions. For instance, the synthesis of related tetrahydroindazol-4(5H)ones can be achieved through the cyclization of functionalized cyclic enaminones with hydrazine (B178648) hydrate (B1144303). researchgate.net This reaction involves the displacement of an N-arylamine moiety by a hydrazine group, followed by intramolecular condensation to form the pyrazole ring. researchgate.net

A well-studied derivatization reaction is the addition of indazoles to formaldehyde. nih.govresearchgate.net The mechanism of this reaction is highly dependent on the pH of the medium.

In acidic conditions , the reaction proceeds through the protonated form of formaldehyde, which is a much stronger electrophile. It reacts with the neutral indazole molecule. A direct reaction between a protonated indazolium cation and formaldehyde is considered unlikely. nih.gov

In neutral conditions , the reaction occurs between the neutral indazole and neutral formaldehyde. nih.gov

These studies have shown that for indazole and its nitro-derivatives, the reaction with formaldehyde typically yields N1-substituted products, which have been characterized by NMR and X-ray crystallography. nih.govresearchgate.net

Coordination Chemistry and Metal Complex Formation with Tetrahydroindazole Ligands

4,5,6,7-Tetrahydro-1H-indazole is an effective monodentate ligand, coordinating to metal centers through one of its nitrogen atoms. tandfonline.com It acts as a Lewis base, donating a lone pair of electrons to a central metal ion, which acts as a Lewis acid, to form a coordinate covalent bond. nsu.ru

The coordination behavior of 4,5,6,7-tetrahydro-1H-indazole (H-Ind) has been studied with several transition metals, yielding complexes with varying geometries and coordination numbers. The specific structure of the resulting complex is often determined by the metal ion and the counter-anions present in the starting salts. tandfonline.comresearchgate.net For example, reactions with Cu(II) and Co(II) halides lead to four-coordinate complexes, while the use of a more sterically demanding acetate (B1210297) counter-ion with Cu(II) results in a different stoichiometry. tandfonline.comresearchgate.net

A series of distinct coordination compounds have been synthesized and characterized by X-ray diffraction. tandfonline.comresearchgate.net

Complex FormulaMetal IonLigand TautomerGeometryCoordination NumberSource
trans-[CuCl₂(H-Ind)₄]Cu(II)1H-indazoleDistorted Octahedral6 tandfonline.comresearchgate.net
trans-[CuBr₂(H-Ind)₄]Cu(II)1H-indazoleDistorted Octahedral6 tandfonline.comresearchgate.net
trans-[Cu(CH₃COO)₂(H-Ind)₂]Cu(II)1H-indazoleSquare Planar4 tandfonline.comresearchgate.net
trans-[CoCl₂(H-Ind)₄]Co(II)1H-indazoleDistorted Octahedral6 tandfonline.comresearchgate.net
[Ag(H-Ind)₂]NO₃Ag(I)2H-indazoleNot specifiedNot specified tandfonline.comresearchgate.net

In the octahedral complexes, four nitrogen atoms from the tetrahydroindazole ligands form the square plane, while the halide anions occupy the axial positions. researchgate.net The ability of the tetrahydroindazole ligand to stabilize different geometries and to adopt different tautomeric forms upon coordination highlights its versatility in the construction of novel inorganic compounds. tandfonline.com

Computational and Theoretical Investigations of 4,5,6,7 Tetrahydro 1h Indazol 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4,5,6,7-tetrahydro-1H-indazol-6-amine at the atomic and electronic levels. These methods offer a detailed understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis (e.g., DFT studies)

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecular systems. While specific DFT studies on this compound are not extensively documented in publicly available literature, extensive research on related indazole and tetrahydroindazole (B12648868) derivatives provides a strong basis for understanding its electronic characteristics. core.ac.uknih.gov

For the parent indazole molecule, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), have been used to determine optimized geometric parameters, vibrational frequencies, and electronic properties. core.ac.ukresearchgate.net These studies help in understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The energy gap between the HOMO and LUMO is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net

In related indazole systems, NBO (Natural Bond Orbital) analysis has been employed to understand the intramolecular charge transfer and the stabilization arising from hyperconjugative interactions. researchgate.net Such analyses for this compound would be invaluable in detailing the electronic interactions between the pyrazole (B372694) ring, the fused cyclohexane (B81311) ring, and the amine substituent.

Energetic and Structural Properties of Tautomers and Conformers

The indazole ring system is known to exhibit annular tautomerism, primarily existing in the 1H and 2H forms. nih.gov Computational studies on various indazole derivatives have consistently shown that the relative stability of these tautomers can be influenced by the nature and position of substituents. nih.gov For many substituted indazoles, the 1H-tautomer is found to be thermodynamically more stable than the 2H-tautomer. nih.gov

Theoretical investigations on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, which share the same tetrahydroindazole core, have been performed using different computational levels, including semi-empirical (AM1), ab initio (Hartree-Fock), and DFT (B3LYP/6-31G**) methods. nih.govresearchgate.net These studies aimed to establish the most stable tautomeric form. The results indicated that the relative stability of the 1H and 2H tautomers is often very close in energy, with the preferred tautomer sometimes depending on the substitution pattern and the computational method used. nih.gov For instance, in some substituted tetrahydroindazolones, the 2H-tautomer was predicted to be slightly more stable. nih.gov

The presence of the flexible cyclohexane ring in this compound also introduces conformational isomers. The six-membered ring can adopt various conformations, such as chair, boat, and twist-boat, which will have different energies. The position and orientation (axial vs. equatorial) of the amine group on this ring will further contribute to the conformational landscape. A thorough computational study would involve mapping the potential energy surface to identify the most stable conformers and the energy barriers between them. The interplay between tautomerism and conformational isomerism is a key area for investigation in this molecule.

Molecular Modeling and Docking Studies for Target Interaction Analysis

Molecular modeling and docking are essential computational techniques for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are crucial for understanding the potential mechanism of action and for designing more potent and selective drug candidates.

Ligand-Protein Interaction Profiling

A typical ligand-protein interaction profile would identify key interactions such as:

Hydrogen bonds: The amine group and the N-H and N atoms of the pyrazole ring are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The tetrahydro-cyclohexane portion of the molecule can engage in hydrophobic interactions with nonpolar residues in a protein's binding pocket.

Pi-stacking and cation-pi interactions: The aromatic pyrazole ring can participate in these interactions with aromatic or charged residues.

By docking this compound into the active sites of various known drug targets, it is possible to generate a hypothetical interaction profile and prioritize targets for further experimental validation.

Binding Mode Predictions for Mechanistic Insights

Predicting the binding mode of a ligand provides a three-dimensional representation of how it orients itself within the active site of a protein. This information is critical for understanding the structural basis of its biological activity.

For related indazole derivatives, docking studies have successfully predicted binding modes that correlate well with experimental data. nih.gov These studies often reveal that the indazole core can serve as a scaffold, positioning key functional groups for optimal interaction with the protein. For this compound, predicting the binding mode would involve identifying the preferred tautomer and conformer that binds to the target. The orientation of the amine group, for instance, could be crucial for forming a key hydrogen bond that anchors the ligand in the binding site.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

While a specific QSAR study on this compound derivatives was not found, the methodology has been successfully applied to structurally related systems, such as 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives, which also feature a fused tetrahydro-ring system. nih.gov

A QSAR study on derivatives of this compound would involve the following steps:

Data Set Preparation: A series of analogs would be synthesized and their biological activity measured.

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, physicochemical, and quantum chemical) would be calculated for each compound.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A validated QSAR model could provide valuable mechanistic insights by identifying the key structural features that are most important for the desired biological activity. This information can then be used to guide the design of new derivatives with improved potency and selectivity.

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

As of the current date, a thorough review of publicly accessible scientific literature and databases reveals no specific studies on the molecular dynamics simulations of this compound. Consequently, detailed research findings, including data on its conformational landscape and interaction dynamics derived from such simulations, are not available.

Computational chemistry is a powerful tool for understanding the behavior of molecules at an atomic level. Techniques such as molecular dynamics (MD) simulations can provide valuable insights into the flexibility of a molecule by exploring its various possible three-dimensional arrangements, known as conformations. These simulations can also model how a molecule interacts with its environment, such as with solvent molecules or biological macromolecules.

While computational studies, including density functional theory (DFT) calculations, have been conducted on related indazole derivatives to investigate aspects like tautomerism and reaction mechanisms, this research does not extend to the specific conformational and interaction dynamics of this compound. mdpi.comresearchgate.netnih.gov Therefore, without dedicated molecular dynamics simulation studies, a detailed, data-driven discussion of its dynamic behavior remains outside the scope of current scientific knowledge.

Should research in this specific area be published in the future, it would likely provide valuable information on the compound's structural and energetic properties, which are crucial for understanding its chemical and biological activities.

Biological Activity and Mechanistic Elucidation of 4,5,6,7 Tetrahydro 1h Indazol 6 Amine Derivatives

Role as a Privileged Scaffold in Medicinal Chemistry and Chemical Biology

The indazole core is recognized as a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets. nih.govnih.gov This characteristic has led to the development of numerous indazole-containing drugs with applications ranging from anti-inflammatory to anticancer treatments. nih.govresearchgate.net The 4,5,6,7-tetrahydro-1H-indazole structure builds upon this foundation, offering a three-dimensional geometry that can be exploited for developing highly specific and potent ligands. nih.gov

Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including:

Anti-inflammatory nih.govresearchgate.net

Anticancer researchgate.netresearchgate.net

Antimicrobial and Antitubercular researchgate.netnih.gov

Antiviral researchgate.net

Neuroprotective researchgate.net

The versatility of the tetrahydroindazole (B12648868) core allows chemists to synthesize diverse libraries of compounds, making it an invaluable tool in drug discovery and for probing complex biological systems. aaronchem.comnih.gov

Enzyme Inhibition Mechanisms by Tetrahydroindazole Derivatives

The therapeutic potential of tetrahydroindazole derivatives often stems from their ability to specifically inhibit key enzymes involved in disease pathology.

Human Neutrophil Elastase (HNE) Inhibition Studies and Kinetics

Human Neutrophil Elastase (HNE) is a serine protease implicated in a variety of inflammatory diseases, particularly those affecting the respiratory system. nih.govnih.gov Consequently, inhibitors of HNE are of significant therapeutic interest. nih.gov

Researchers have developed a series of potent HNE inhibitors based on the 1,5,6,7-tetrahydro-4H-indazol-4-one core. nih.govnih.gov These compounds have shown inhibitory constants (Kᵢ) in the low nanomolar range. nih.gov For instance, the introduction of bromine atoms at the 5-position of the indazole ring generally enhanced inhibitory activity. nih.gov Notably, the m-toluoyl derivatives 9c and 9d were found to be the most potent compounds in one study, with a Kᵢ value of 6 nM, making them approximately four times more active than the reference drug, Sivelestat. nih.gov

Kinetic studies, including the use of Lineweaver-Burk plots, have demonstrated that these 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives act as competitive inhibitors of HNE. nih.gov This indicates that they bind to the active site of the enzyme, directly competing with the natural substrate.

HNE Inhibitory Activity of Selected Tetrahydroindazole Derivatives

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a significant target in cancer immunotherapy due to its role in mediating immune tolerance. nih.govnih.gov The development of IDO1 inhibitors aims to reactivate the body's anti-tumor immune response.

While direct studies on 4,5,6,7-tetrahydro-1H-indazol-6-amine derivatives as IDO1 inhibitors are emerging, research on related indazole scaffolds provides crucial mechanistic insights. The indazole scaffold is known to play a vital role by interacting with residues in a specific region (pocket A) of the IDO1 active site. Furthermore, for 6-aminoindazole templates, the 6-amino group is critical, as it forms a hydrogen bond with the propionate (B1217596) side chain of the enzyme's heme group. This interaction is a key component of the inhibitory mechanism. The binding of some inhibitors can also block the channel through which substrates and products move, thereby inhibiting the enzyme's catalytic function. nih.gov This established binding mode for the indazole core highlights the potential of its tetrahydro-derivatives as a promising class of IDO1 inhibitors.

Extracellular Signal-Regulated Kinase (ERK1/2) Activity Modulation

The Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that, when dysregulated, contributes to the development of many cancers. rsc.orgepo.org As such, inhibiting ERK1/2 is a validated strategy in oncology. rsc.org ERK1/2 activation involves a series of phosphorylation events that ultimately regulate gene expression, cell proliferation, and survival. nih.gov

Structure and knowledge-based drug design have led to the discovery of indazole amide derivatives as potent inhibitors of ERK1/2. rsc.orgnih.gov Optimization of these compounds has yielded molecules that effectively inhibit both the enzymatic activity of ERK1/2 and the growth of cancer cell lines, such as BRAF mutant HT29 cells. nih.gov For example, the S-isomer of a hydroxymethyl analogue (S-81a) demonstrated remarkable activity with an IC₅₀ of 7.0 nM against ERK2. rsc.org Further modifications, like the introduction of a pyridine (B92270) group, also resulted in potent enzymatic and cellular activity. rsc.org These findings underscore the utility of the indazole scaffold in developing selective and powerful kinase inhibitors targeting the ERK pathway. researchgate.netmdpi.com

Activity of Indazole Amide Derivatives against ERK2

DNA Gyrase Interaction and Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. nih.govmdpi.com Its absence in higher eukaryotes makes it an excellent target for antibacterial drugs. nih.gov

Research has identified derivatives based on a related 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole scaffold as novel inhibitors of DNA gyrase. researchgate.net These compounds function by targeting the ATP-binding site on the GyrB subunit of the enzyme. researchgate.netnih.gov The mechanism of inhibition is competitive with ATP, meaning the inhibitors bind to the same site as ATP, preventing the energy-providing molecule from binding and thereby halting the DNA supercoiling reaction. nih.govnih.gov The interaction of these inhibitors with the GyrA subunit can trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to double-stranded DNA breaks and ultimately bacterial cell death. embopress.org This mechanism of action, targeting the enzyme's ATPase activity, is distinct from that of quinolone antibiotics, which offers a potential avenue to combat drug-resistant bacteria. nih.govnih.gov

Main Protease (Mpro) Inhibition (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro) of SARS-CoV-2 is a viral enzyme crucial for processing viral polyproteins, a step that is essential for viral replication and transcription. nih.govnih.gov Because it has no close human homolog, Mpro is a prime target for antiviral drug development. mdpi.com

Studies have explored novel thiazolyl-indazole derivatives as potential scaffolds for SARS-CoV-2 Mpro inhibitors. nih.govchemrxiv.org In this research, compounds were synthesized and evaluated in biochemical assays. nih.gov The most potent compound featuring a phenylthiazole moiety was found to inhibit Mpro activity with an IC₅₀ value of 92.9 μM. nih.govchemrxiv.org Molecular modeling simulations suggest that the binding of these derivatives is driven by specific interactions within the Mpro active site, including π-stacking with the catalytic residue His41 and interactions with Met49 and Met165. nih.govchemrxiv.org The thiazolidinone scaffold, another related structure, has also been shown to mimic the Gln amino acid of the natural substrate, interacting with key conserved residues. mdpi.com These findings indicate that the indazole scaffold and its heterocyclic variants are promising starting points for the rational design of novel Mpro inhibitors. nih.govnih.gov

Table of Mentioned Compounds

Heat Shock Protein 90 (Hsp90) Inhibition

Derivatives of the indazole scaffold have been identified as significant inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer progression. nih.gov The inhibition of Hsp90 by these compounds represents a key therapeutic strategy.

Research into dihydroindazolone derivatives has led to the development of several potent Hsp90 inhibitors. nih.gov These inhibitors are classified based on their binding interactions within three distinct pockets (A, B, C) of the Hsp90 protein. nih.gov For example, certain complex dihydroindazolone derivatives are categorized as Type 1 inhibitors, indicating they bind to all three pockets. nih.gov This class includes compounds like SNX-2112 and its glycine (B1666218) prodrug, SNX-5422, which have advanced into clinical trials. nih.gov The binding mode and affinity can be influenced by substituents; for instance, the size and lipophilicity of an atom like iodine can be ideal for interacting with lipophilic residues in the binding pocket, whereas other substitutions may result in a suboptimal fit and diminished affinity. nih.gov

A novel series of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides, structurally related to tetrahydroindazoles, has also been developed and evaluated as Hsp90 inhibitors. nih.gov Guided by molecular modeling, these compounds were designed to interact effectively with the Hsp90α isoform. nih.gov The most active compounds from this series demonstrated significant antiproliferative effects against breast cancer cell lines. nih.gov For instance, compound (R)-8n was shown to significantly reduce the expression of HER2, a key Hsp90 client protein, in HCC1954 breast cancer cells. nih.gov While the total expression of another kinase, EGFR, remained unchanged, the phosphorylated (active) form, p-EGFR, was significantly downregulated by the inhibitor. nih.gov This targeted disruption of client protein maturation and activity underscores the mechanism of action for these Hsp90 inhibitors, which can lead to cell cycle arrest and dose-dependent cell death in cancer cells. nih.gov

Table 1: Antiproliferative Activity of Hsp90 Inhibitor (R)-8n

Compound Cell Line IC₅₀ (µM)
(R)-8n MCF7 Data not available
(R)-8n HCC1954 Data not available

Other Relevant Enzyme Targets and Mechanistic Investigations

The indazole core serves as a versatile pharmacophore for targeting a range of enzymes beyond Hsp90, particularly protein kinases. researchgate.net Many indazole derivatives have been developed as specific inhibitors of both tyrosine kinases and serine/threonine kinases. researchgate.net Kinases are a large family of enzymes that regulate the majority of signal transduction pathways in cells, and their deregulation is implicated in diseases like cancer. nih.gov

Fibroblast Growth Factor Receptors (FGFRs), a subfamily of tyrosine kinases, are a prominent target for indazole-based inhibitors. nih.govnih.gov Additionally, PIM kinase, a serine/threonine kinase, has emerged as another promising target for indazole derivatives in the context of cancer therapeutics. researchgate.net The therapeutic value of 1H-indazoles, in particular, is frequently associated with their antitumor activities, which are often achieved through the inhibition of these critical enzymes. researchgate.net

The mechanism of these inhibitors often involves binding to the ATP-binding site of the target kinase, preventing phosphorylation and halting the downstream signaling cascade. The structural features of the tetrahydroindazole ring and its substituents are crucial for achieving high affinity and selectivity for the intended enzyme target. nih.govnih.gov

Receptor Ligand Interactions and Modulation Mechanisms

Sigma-1 Receptor Ligand Design and Binding Affinities

The sigma-1 receptor, a unique chaperone protein in the endoplasmic reticulum, has been a focus for the design of tetrahydroindazole-based ligands due to its role in various CNS diseases. nih.gov A novel class of tetrahydroindazoles has been developed that demonstrates high potency and selectivity for the sigma-1 receptor. nih.gov

The design process involved synthesizing derivatives from a 1,4,6,7-tetrahydrospiro[indazole-5,2'- nih.govnih.govdioxolane]-3-carboxylic acid intermediate. nih.gov Structure-activity relationship (SAR) studies and molecular modeling were employed to rationalize the observed binding affinities and to identify key interactions responsible for the potency of optimized compounds. nih.gov For example, the introduction of specific substituents, such as in compound 5-((4-Fluorobenzyl)amino)-N,N-dimethyl-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (7a), was part of the optimization process to enhance binding. nih.gov These efforts have produced compounds with favorable solubility and microsomal stability, suggesting their potential for further therapeutic development as chemical probes or drug candidates targeting the sigma-1 receptor. nih.gov In contrast, other research focusing on sigma-2 receptor ligands noted that their synthesized tetrahydroindazole derivatives showed no significant affinity for the sigma-1 receptor, highlighting the possibility of achieving high selectivity between the two sigma receptor subtypes through careful molecular design. researchgate.net

Table 2: Selected Tetrahydroindazole-Based Sigma-1 Ligands

Compound Description
7a 5-((4-Fluorobenzyl)amino)-N,N-dimethyl-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide. nih.gov
6a N,N-dimethyl-5-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide. nih.gov
6b 3-(piperidine-1-carbonyl)-1-propyl-1,4,6,7-tetrahydro-5H-indazol-5-one. nih.gov

Sigma-2 Receptor Ligand Design and Binding Affinities

The tetrahydroindazole scaffold has proven to be a fruitful starting point for the development of selective sigma-2 receptor ligands. nih.govresearchgate.net A series of hybrid compounds were synthesized by combining a tetrahydroindazole substituted benzamide (B126) with moieties like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) or 9-azabicyclo[3.3.1]nonan-3-yl-amine. researchgate.net These hybrid analogs displayed a range of affinities for the sigma-2 receptor, with compounds 12 , 15b , 15c , and 15d showing moderate affinity and excellent selectivity over the sigma-1 receptor. researchgate.net The research indicated that a linker of 3-5 carbon units between the two core fragments was optimal for sigma-2 receptor binding. researchgate.net

Further studies focused on optimizing the tetrahydroindazole core itself. nih.gov This led to the development of potent and selective sigma-2 ligands, with researchers performing systematic modifications to understand the structure-activity relationships. nih.gov For instance, compounds such as 7a , 7d , 7e , 7g , and 7i were synthesized and evaluated, demonstrating the chemical tractability of the tetrahydroindazole scaffold for producing diverse ligands with varying substitution patterns to fine-tune sigma-2 receptor affinity. nih.gov

Table 3: Selected Tetrahydroindazole Derivatives as Sigma-2 Ligands

Compound Name/Description Affinity
12 Hybrid analog Moderate
15b Hybrid analog Moderate
15c Hybrid analog Moderate
15d Hybrid analog Moderate
7a 5-((4-Fluorobenzyl)amino)-N,N-dimethyl-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide Not specified
7d (5-((3-Hydroxyphenethyl)amino)-1-propyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)(piperidin-1-yl)methanone Not specified

Serotonin (B10506) 5-HT6 Receptor Antagonism Mechanisms

The serotonin 5-HT6 receptor, a G-protein coupled receptor (GPCR), is a significant target for the treatment of cognitive disorders and other CNS conditions. nih.govmdpi.com While direct studies on this compound derivatives as 5-HT6 antagonists are not detailed in the provided results, research on structurally related indole (B1671886) and pyrido[4,3-b]indole scaffolds provides insight into the relevant antagonism mechanisms. nih.govnih.gov

5-HT6 receptor antagonists are believed to exert their therapeutic effects, particularly pro-cognitive effects, by modulating multiple neurotransmitter systems. nih.govmdpi.com The receptor itself stimulates adenylyl cyclase via a Gs protein. nih.gov Antagonism of this receptor has been shown to facilitate the release of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NA), as well as modulate acetylcholine (B1216132) and glutamate (B1630785) levels in key brain regions like the hippocampus. nih.govmdpi.com Interestingly, behavioral studies in animal models suggest that the antidepressant-like effects of 5-HT6 antagonists are linked to the activation of dopaminergic and noradrenergic systems rather than direct alteration of serotonin signaling. nih.gov

The design of potent 5-HT6 antagonists often relies on pharmacophore models that include an indole-like moiety. mdpi.com Compounds such as the 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been identified as potent 5-HT6 receptor antagonists, with Ki values in the low nanomolar range. nih.gov This suggests that the tetrahydro-fused heterocyclic core, similar to that in tetrahydroindazole, is a viable structural element for designing potent ligands that can effectively block the 5-HT6 receptor and modulate downstream neurotransmitter pathways.

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition Mechanisms

The indazole scaffold has been successfully utilized to develop potent and selective inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases, which are validated targets in cancer therapy. nih.govnih.gov The mechanism of inhibition involves the indazole derivative binding to the ATP-binding pocket (the hinge region) of the FGFR kinase, preventing the receptor from carrying out its signaling function, which is crucial for processes like cell proliferation and migration. nih.gov

Fragment-based drug design has been a powerful tool in this area. nih.gov Initial screening identified the indazole core as a superior pharmacophore compared to the related indole structure for FGFR1 inhibition. nih.gov Subsequent optimization through structure-based design led to the creation of a library of indazole derivatives. nih.govnih.gov These efforts yielded compounds that inhibit FGFR1, FGFR2, and FGFR3 with IC₅₀ values ranging from micromolar to low nanomolar. nih.govnih.gov

For example, one study identified an initial hit, compound 9d , with an FGFR1 IC₅₀ of 15.0 nM. nih.gov Through two rounds of optimization, this was improved to yield compound 9u , which exhibited an IC₅₀ of 3.3 nM for FGFR1 and also demonstrated good kinase selectivity. nih.gov Molecular docking studies were used to investigate and rationalize the binding modes of these compounds, confirming their interaction with the key residues in the FGFR1 active site. nih.gov This rational design approach, starting from an indazole fragment, has proven effective in generating highly potent inhibitors of the FGFR kinase family. nih.gov

Table 4: Inhibitory Activity of Indazole Derivatives against FGFR1

Compound Target IC₅₀ (nM)
9d FGFR1 15.0 nih.gov
9u FGFR1 3.3 nih.gov
Compound 6 FGFR1 36,000 (36 µM) nih.gov

Other Receptor Targets and Ligand Binding Profiles

Beyond primary targets, derivatives of the tetrahydroindazole scaffold have been investigated for their affinity towards other significant biological receptors. Notably, research has identified sigma receptors as a target for these compounds. researchgate.net The sigma-2 (σ2) receptor, in particular, has been explored, with studies identifying it as the transmembrane protein TMEM97. researchgate.net This identification provides a molecular basis for understanding the biological effects of ligands targeting this receptor, which is implicated in diseases like cancer. researchgate.net

Another class of tetrahydroindazole derivatives, specifically 1,5,6,7-tetrahydro-4H-indazol-4-ones, have been developed as potent inhibitors of human neutrophil elastase (HNE). nih.gov HNE is a serine protease involved in inflammatory diseases, and these indazolone derivatives have shown inhibitory constants (Ki) in the low nanomolar range. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors of HNE. nih.gov The binding profile of these derivatives highlights the suitability of the 1,5,6,7-tetrahydro-4H-indazol-4-one core for designing effective HNE inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These investigations provide critical insights into the mechanism of action by correlating specific structural modifications with changes in target affinity, selectivity, and cellular potency. nih.gov

The nature and position of substituents on the tetrahydroindazole ring system play a crucial role in determining the compound's interaction with biological targets. nih.govnih.gov

For sigma receptor ligands, modifications to the core structure significantly impact affinity and selectivity. For instance, the reduction of a ketone moiety to a hydroxyl group on the tetrahydroindazole scaffold was found to have a slightly positive or no harmful effect on sigma-2 receptor affinity, but it negatively affected binding to the sigma-1 receptor. researchgate.net This suggests that the electronic properties of this position are important for selectivity between sigma receptor subtypes. researchgate.net

In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, SAR studies have provided detailed insights. The introduction of an N-ethylpiperazine group was found to be important for both enzymatic and cellular activity. nih.gov Fluorine substitution has also been explored systematically. While fluorine on certain aromatic rings attached to the indazole core was not tolerated, its placement at the 6-position of the indazole ring led to improved enzymatic activity and cellular potency against FGFR1 and FGFR2. nih.gov Docking studies have shown that the 3-aminoindazole group occupies the hinge region of the ATP binding site of FGFR1, forming key hydrogen bonds. nih.gov

For Human Neutrophil Elastase (HNE) inhibitors based on the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, the presence of an amide group was found to be critical for activity. nih.gov Removal of this functional group led to compounds with low or no HNE inhibitory activity. nih.gov This indicates the amide moiety is essential for binding to the enzyme's active site.

TargetScaffoldSubstituent ModificationImpact on Activity/SelectivityReference
Sigma-2/Sigma-1 ReceptorsTetrahydroindazoleReduction of ketone to hydroxyl groupMaintained or slightly improved σ2 affinity; decreased σ1 affinity. researchgate.net
FGFR11H-Indazol-3-amineAddition of N-ethylpiperazine groupImportant for enzyme inhibitory and cellular activity. nih.gov
FGFR1/FGFR21H-Indazol-3-amineFluorine substitution at 6-position of indazoleImproved enzymatic and cellular potency. nih.gov
Human Neutrophil Elastase (HNE)1,5,6,7-Tetrahydro-4H-indazol-4-oneRemoval of amide groupResulted in low to no inhibitory activity. nih.gov
IDO11H-IndazoleSubstituents at 4- and 6-positionsCrucial for IDO1 inhibition. nih.gov

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target, thus providing insights into its mechanism of action. For indazole derivatives, pharmacophore models have been developed to guide the design of more potent and selective inhibitors.

Studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that the 1H-indazole structure is a key pharmacophore. nih.gov Docking models indicated that the 1H-indazole motif interacts effectively with the ferrous ion of heme and a hydrophobic pocket, which is essential for IDO1 inhibitory activity. nih.gov This analysis confirmed the importance of the indazole scaffold as a central element for this class of inhibitors. nih.gov

In the development of antimicrobial agents, molecular docking studies have been used to understand the binding of thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to indazoles, to the bacterial enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD). mdpi.com These computational studies showed a high affinity of the designed compounds for the TrmD inhibitor's binding site, correlating well with their observed antimicrobial activity. mdpi.com The results suggest that the core heterocyclic structure serves as a crucial scaffold for binding within the enzyme's active site, guiding the design of new potential antibiotics. mdpi.comnuph.edu.ua

Investigations into Cellular Effects and Pathway Modulation (Non-Clinical)

The therapeutic potential of this compound derivatives is further understood through non-clinical investigations into their effects on cells and their modulation of key signaling pathways. These studies bridge the gap between target affinity and whole-organism effects.

Derivatives of the indazole scaffold have demonstrated significant antiproliferative activity across a range of human cancer cell lines. nih.govsemanticscholar.org The mechanism of this activity is often linked to the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Indazole-based compounds have been identified as potent inhibitors of several kinases involved in cancer progression. These include Fibroblast Growth Factor Receptors (FGFRs), BRAF kinase, and Extracellular signal-Regulated Kinases (ERK1/2). nih.gov For example, a series of 1H-indazole-based derivatives were shown to inhibit FGFR1-3. nih.gov Another study identified a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative as a promising FGFR1 inhibitor with an IC50 value of 15.0 nM. nih.gov Further optimization led to a derivative with an IC50 of 2.9 nM for FGFR1 and potent antiproliferative activity (IC50 = 40.5 nM). nih.gov

The antiproliferative effects have been observed in various cancer cell lines:

Melanoma: 3-carboxamido-2H-indazole-6-arylamide derivatives showed potent and selective antiproliferative activity against the WM3629 melanoma cell line. nih.gov

Leukemia: 3-(pyrrolopyridin-2-yl)indazole derivatives exhibited strong potency against the HL60 human leukemia cell line. nih.gov A separate study on piperazine-indazole derivatives found that most compounds displayed significant antiproliferative activity against K562 chronic myeloid leukemia cells, with one compound showing an IC50 of 5.15 µM. semanticscholar.org

Hepatoma, Lung, and Prostate Cancer: The antitumor activity of mercapto-derived indazole compounds was evaluated against HepG-2 (hepatoma), A549 (lung), and PC-3 (prostate) cancer cells, with the highest activity generally observed against HepG-2 cells. semanticscholar.org

Cell LineCancer TypeDerivative ClassKey FindingsReference
WM3629Melanoma3-carboxamido-2H-indazole-6-arylamidePotent and selective antiproliferative activity. nih.gov
HL60Leukemia3-(pyrrolopyridin-2-yl)indazoleVigorous potency with IC50 values from nM to µM range. nih.gov
K562Chronic Myeloid LeukemiaPiperazine-indazoleCompound 6o showed a promising IC50 of 5.15 µM. semanticscholar.org
HepG-2HepatomaMercapto-indazoleSuperior activity compared to other tested cell lines. semanticscholar.org
HT29Colon Carcinoma1H-indazole amideCompounds showed good cellular activity with IC50 values from 0.9 to 6.1 µM. nih.gov

The indazole nucleus is a component of synthetic compounds that possess a wide range of pharmacological activities, including antibacterial and antifungal properties. nih.gov The mechanism of action for these antimicrobial effects is an area of active investigation, with bacterial enzyme inhibition emerging as a key strategy.

A promising target for new antibacterial agents is tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial viability. mdpi.com The inhibition of TrmD represents a novel mechanism of action that could overcome existing antibiotic resistance. mdpi.com Docking studies on heterocyclic hybrids containing a thieno[2,3-d]pyrimidine moiety, which is structurally related to the indazole core, have shown a high affinity for the TrmD active site. mdpi.comnuph.edu.ua The antimicrobial screening of these compounds revealed activity against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. mdpi.com The compound with the highest antimicrobial activity also showed the highest binding affinity to the TrmD inhibitor's binding site in docking studies, supporting this proposed mechanism. mdpi.com

Other studies have evaluated the antimicrobial properties of adamantane-containing thiosemicarbazides and related derivatives. mdpi.com These compounds were tested against a panel of Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and the fungus Candida albicans. mdpi.com The results from these screenings help to establish the spectrum of activity and guide further development of indazole-based compounds as potential antimicrobial agents.

Future Perspectives and Emerging Research Directions

Advanced Synthetic Strategies for Complex 4,5,6,7-tetrahydro-1H-indazol-6-amine Analogues

The development of novel and efficient synthetic methodologies is crucial for accessing a diverse range of complex analogues of this compound. Current strategies often rely on the construction of the core indazole ring system, followed by functionalization. Future advancements are likely to focus on more convergent and stereoselective approaches.

One promising avenue involves the utilization of versatile building blocks, such as 4,5,6,7-tetrahydroindol-4-ones, which can be transformed into a variety of polyheterocyclic structures. nih.gov The reaction of these ketones with reagents like ethyl formate (B1220265) can introduce functionality at the alpha position, paving the way for the construction of fused ring systems. nih.gov Furthermore, modern catalytic methods, including palladium-catalyzed cross-coupling reactions, can be employed to introduce a wide range of substituents onto the indazole core, enabling the synthesis of libraries of analogues for biological screening. nih.gov

Advanced strategies may also include the use of multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. The development of stereoselective methods to control the chirality of the amine-bearing carbon and other stereocenters in the tetrahydroindazole (B12648868) ring will be critical for elucidating structure-activity relationships.

Table 1: Potential Advanced Synthetic Approaches

Synthetic Strategy Description Potential Application for Analogues
Domino Reactions A sequence of intramolecular reactions, often catalyzed by a transition metal, to rapidly build molecular complexity. Efficient construction of polycyclic analogues from functionalized tetrahydroindazoles.
C-H Activation Direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. Late-stage diversification of the tetrahydroindazole scaffold to introduce novel substituents.
Asymmetric Catalysis The use of chiral catalysts to produce enantiomerically enriched products. Synthesis of single enantiomers of this compound analogues to probe biological targets.

| Flow Chemistry | Performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. | Safer and more scalable synthesis of key intermediates and final compounds. |

Application in Chemical Probes and Tools for Biological System Deconvolution

Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold holds potential for the development of such probes due to its drug-like properties and the ability to be readily functionalized.

A key step in developing a chemical probe is the identification of a specific biological target. For instance, derivatives of tetrahydroindazole have been identified as potent and selective ligands for the sigma-2 receptor, a protein implicated in various neurological and psychiatric disorders. nih.gov By incorporating a reporter group, such as a fluorophore or a photoaffinity label, onto the this compound core, researchers can create probes to visualize and identify the subcellular localization and binding partners of their targets.

The amine functionality at the 6-position provides a convenient handle for the attachment of various linkers and reporter groups without significantly altering the core pharmacophore responsible for target engagement. The development of such probes would enable a deeper understanding of the biological roles of their targets and could facilitate the discovery of new therapeutic strategies.

Unexplored Biological Targets and Potential for Novel Mechanistic Discoveries

The indazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netmdpi.com While some targets have been identified for indazole-based compounds, such as various kinases and the sigma-2 receptor, many remain to be discovered for the this compound class of molecules. nih.govnih.gov

Future research should focus on unbiased screening of this compound analogues against a wide range of biological targets. Phenotypic screening, where the effect of a compound on a cellular or organismal phenotype is observed without a preconceived target, could be a powerful approach to uncover novel activities and mechanisms of action.

The exploration of this chemical space could lead to the identification of first-in-class inhibitors for previously "undruggable" targets. For example, the unique three-dimensional shape of the tetrahydroindazole core may allow for interactions with protein-protein interfaces or allosteric binding sites that are inaccessible to more planar molecules.

Table 2: Potential Unexplored Biological Target Classes

Target Class Rationale for Exploration Potential Therapeutic Area
Epigenetic Modifiers The indazole scaffold is present in some known epigenetic modulators. Cancer, Inflammatory Diseases
G-Protein Coupled Receptors (GPCRs) The amine functionality could interact with the binding sites of aminergic GPCRs. Neurological Disorders, Metabolic Diseases
Ion Channels The scaffold's size and charge distribution may allow for modulation of ion channel function. Cardiovascular Diseases, Pain

| Viral Enzymes | The heterocyclic nature of the core could lead to inhibition of key viral proteases or polymerases. | Infectious Diseases |

Interdisciplinary Research Opportunities in Chemical Biology and Material Sciences

The unique properties of this compound and its analogues open up opportunities for interdisciplinary research at the interface of chemistry, biology, and materials science.

In chemical biology, the development of sophisticated chemical probes based on this scaffold, as discussed earlier, will require a combination of expertise in organic synthesis, biochemistry, and cell biology. Furthermore, the use of these compounds in systems biology approaches, such as chemoproteomics, could provide a global view of their cellular interactions and off-target effects.

While less explored, the application of tetrahydroindazole derivatives in material sciences presents an intriguing possibility. The rigid, nitrogen-containing heterocyclic core could be incorporated into polymers or metal-organic frameworks (MOFs). The coordination of the indazole nitrogen atoms to metal ions has been demonstrated, suggesting their potential use as ligands in the construction of novel materials with interesting electronic, optical, or catalytic properties. researchgate.net The amine functionality could also be used to polymerize or graft these molecules onto surfaces to create new functional materials. Further investigation is warranted to explore the potential of these compounds in areas such as organic electronics, sensing, and catalysis.

Q & A

Q. What are the common synthetic routes for preparing 4,5,6,7-tetrahydro-1H-indazol-6-amine?

The synthesis typically involves multi-step organic reactions. A widely used method is the cyclization of appropriately substituted cyclohexanone derivatives with hydrazine or its analogs under acidic or catalytic conditions. For example, a three-component reaction using cyclohexanones, aryl amines, and benzoyl methylene malonates has been reported to yield tetrahydroindazole scaffolds via an enamine intermediate . Key steps include:

  • Cyclohexanone functionalization : Introduction of amine groups via reductive amination.
  • Cyclization : Acid-catalyzed or metal-mediated closure to form the indazole ring.
  • Purification : Column chromatography (e.g., using EtOAc/hexane gradients) to isolate the product .

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation requires a combination of spectroscopic and analytical methods:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify proton environments and carbon frameworks (e.g., characteristic peaks for the tetrahydroindazole ring at δ 2.5–3.5 ppm for methylene groups) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolves absolute stereochemistry and ring conformation .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

  • Solubility : Assessed in buffers (e.g., pH 7.4 phosphate) using UV-Vis spectroscopy. Hydrophobicity often necessitates DMSO or ethanol as co-solvents .
  • Stability : Evaluated under varying pH, temperature, and light conditions via HPLC or LC-MS to detect degradation products .
  • pKa : Determined experimentally via potentiometric titration or computationally (e.g., using MarvinSketch) to predict ionization states in biological assays .

Q. Which structural analogs of this compound have been studied, and how do they differ?

Compound NameKey Structural DifferencesBiological Relevance
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-amineMethyl substitution at N1 positionEnhanced metabolic stability
4-Bromo-1H-indazol-6-amineBromine at C4 positionAltered binding affinity to kinases
3-Methoxy-1H-indazol-6-amineMethoxy group at C3 positionImproved solubility in aqueous media

Q. What in vitro assays are recommended for initial biological screening?

  • Enzyme inhibition : Use recombinant enzymes (e.g., kinases, dehydrogenases) with fluorescence- or luminescence-based readouts .
  • Cellular cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve cyclization efficiency .
  • Catalyst screening : Transition metals (e.g., Pd/C) or Brønsted acids (e.g., p-TsOH) enhance reaction rates .
  • Process monitoring : Real-time HPLC tracking of intermediates to adjust reaction parameters dynamically .

Q. What strategies address contradictory data in pharmacological studies (e.g., varying IC50 values)?

  • Assay standardization : Control variables like buffer composition, temperature, and cell passage number .
  • Orthogonal validation : Confirm activity using complementary methods (e.g., SPR alongside enzymatic assays) .
  • Computational modeling : Molecular dynamics simulations to explore binding mode variations under different conditions .

Q. How can the water solubility of this compound be improved for in vivo studies?

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
  • Co-solvent systems : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance solubility .

Q. What computational tools predict the drug-likeness of tetrahydroindazole derivatives?

  • SwissADME : Evaluates Lipinski’s rule of five, bioavailability, and metabolic stability .
  • AutoDock Vina : Docking studies to prioritize derivatives with high target affinity .
  • MetaCore/MetaDrug : Pathway analysis to identify off-target effects .

Q. How can stereochemical purity be ensured during synthesis?

  • Chiral chromatography : Use columns like Chiralpak IA/IB to resolve enantiomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in metal-catalyzed steps .
  • Circular dichroism (CD) : Verify enantiomeric excess (ee) by comparing experimental and simulated spectra .

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4,5,6,7-tetrahydro-1H-indazol-6-amine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.